molecular formula C9H12N6 B2468711 2-Pyrrolidin-1-yl-7H-purin-6-amine CAS No. 1347867-13-3

2-Pyrrolidin-1-yl-7H-purin-6-amine

Cat. No. B2468711
CAS RN: 1347867-13-3
M. Wt: 204.237
InChI Key: LGQPOJMUKDYXBP-UHFFFAOYSA-N
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Description

“2-Pyrrolidin-1-yl-7H-purin-6-amine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves reactions with various precursors . For instance, ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold in drug discovery and can undergo various chemical reactions . For instance, the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .

Mechanism of Action

While the specific mechanism of action for “2-Pyrrolidin-1-yl-7H-purin-6-amine” is not mentioned in the sources, it’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

Pyrrolidine derivatives, including “2-Pyrrolidin-1-yl-7H-purin-6-amine”, continue to be of interest in drug discovery due to their versatile scaffold and potential for structural diversity . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-pyrrolidin-1-yl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c10-7-6-8(12-5-11-6)14-9(13-7)15-3-1-2-4-15/h5H,1-4H2,(H3,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQPOJMUKDYXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C3C(=N2)N=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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